1-Methyl-3-(5-methyl-2-imidazolyl)pyrazole
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Overview
Description
1-Methyl-3-(5-methyl-2-imidazolyl)pyrazole is a heterocyclic compound that features both pyrazole and imidazole rings. These structures are known for their versatility in organic synthesis and medicinal chemistry. The compound’s unique structure allows it to participate in various chemical reactions, making it valuable in multiple scientific fields.
Preparation Methods
The synthesis of 1-Methyl-3-(5-methyl-2-imidazolyl)pyrazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of 1,3-dicarbonyl compounds with hydrazine derivatives under acidic or basic conditions . Industrial production methods often employ solvent-less reactions to enhance yield and reduce reaction time .
Chemical Reactions Analysis
1-Methyl-3-(5-methyl-2-imidazolyl)pyrazole undergoes several types of chemical reactions:
Reduction: Reduction reactions typically involve hydrogenation using catalysts such as palladium on carbon.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the nitrogen atoms of the imidazole ring.
Common reagents used in these reactions include hydrazine, acetic acid, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Methyl-3-(5-methyl-2-imidazolyl)pyrazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Methyl-3-(5-methyl-2-imidazolyl)pyrazole involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The pathways involved often include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
1-Methyl-3-(5-methyl-2-imidazolyl)pyrazole can be compared to other similar compounds such as:
1-Phenyl-3-methyl-5-pyrazolone: Known for its anti-inflammatory properties.
3-Amino-5-methyl-1H-pyrazole: Used in the synthesis of various heterocyclic compounds.
1,3-Dimethyl-5-pyrazolone: Commonly used in analytical chemistry.
The uniqueness of this compound lies in its dual ring structure, which provides a versatile platform for chemical modifications and applications.
Properties
Molecular Formula |
C8H10N4 |
---|---|
Molecular Weight |
162.19 g/mol |
IUPAC Name |
1-methyl-3-(5-methyl-1H-imidazol-2-yl)pyrazole |
InChI |
InChI=1S/C8H10N4/c1-6-5-9-8(10-6)7-3-4-12(2)11-7/h3-5H,1-2H3,(H,9,10) |
InChI Key |
JJXBDRVSNNTESN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(N1)C2=NN(C=C2)C |
Origin of Product |
United States |
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